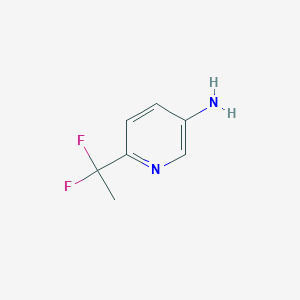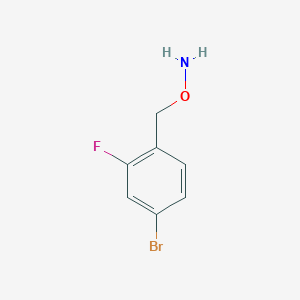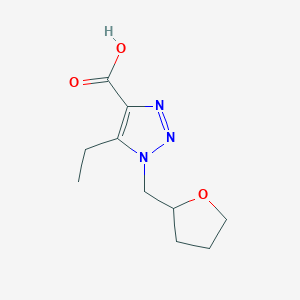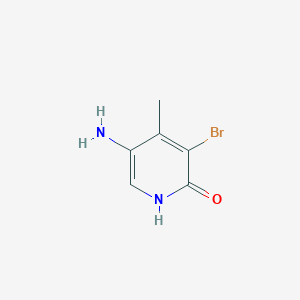
alpha-(Bromomethyl)-p-chlorobenzyl sec-butyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-1-(sec-butoxy)ethyl)-4-chlorobenzene is an organic compound with the molecular formula C12H16BrClO It is a derivative of benzene, featuring a bromine atom, a sec-butoxy group, and a chlorine atom attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-(sec-butoxy)ethyl)-4-chlorobenzene typically involves the reaction of 4-chlorobenzyl bromide with sec-butyl alcohol in the presence of a base, such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
4-Chlorobenzyl bromide+sec-Butyl alcoholK2CO3,Reflux1-(2-Bromo-1-(sec-butoxy)ethyl)-4-chlorobenzene
Industrial Production Methods
In an industrial setting, the production of 1-(2-Bromo-1-(sec-butoxy)ethyl)-4-chlorobenzene may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Bromo-1-(sec-butoxy)ethyl)-4-chlorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines.
Oxidation: The sec-butoxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom, forming a simpler benzene derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of 1-(2-Hydroxy-1-(sec-butoxy)ethyl)-4-chlorobenzene or 1-(2-Amino-1-(sec-butoxy)ethyl)-4-chlorobenzene.
Oxidation: Formation of 1-(2-Oxo-1-(sec-butoxy)ethyl)-4-chlorobenzene or 1-(2-Carboxy-1-(sec-butoxy)ethyl)-4-chlorobenzene.
Reduction: Formation of 1-(sec-Butoxy)ethyl-4-chlorobenzene.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-1-(sec-butoxy)ethyl)-4-chlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Bromo-1-(sec-butoxy)ethyl)-4-chlorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Bromo-1-(sec-butoxy)ethyl)-3-methoxybenzene
- 1-(2-Bromo-1-(sec-butoxy)ethyl)-4-methoxybenzene
- (2-Bromo-1-(sec-butoxy)ethyl)benzene
Uniqueness
1-(2-Bromo-1-(sec-butoxy)ethyl)-4-chlorobenzene is unique due to the presence of both a bromine atom and a chlorine atom on the benzene ring, which imparts distinct chemical reactivity and potential biological activity. The sec-butoxy group further enhances its solubility and interaction with biological targets.
Eigenschaften
CAS-Nummer |
21395-07-3 |
|---|---|
Molekularformel |
C12H16BrClO |
Molekulargewicht |
291.61 g/mol |
IUPAC-Name |
1-(2-bromo-1-butan-2-yloxyethyl)-4-chlorobenzene |
InChI |
InChI=1S/C12H16BrClO/c1-3-9(2)15-12(8-13)10-4-6-11(14)7-5-10/h4-7,9,12H,3,8H2,1-2H3 |
InChI-Schlüssel |
UTCJQORVQSCRJO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)OC(CBr)C1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-{Bicyclo[4.1.0]heptan-3-yl}prop-2-ynoic acid](/img/structure/B13634137.png)
![1-{2,6-Diazaspiro[3.4]octan-6-yl}-2-methylpropan-1-one](/img/structure/B13634142.png)


![{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}hydrazine](/img/structure/B13634174.png)






